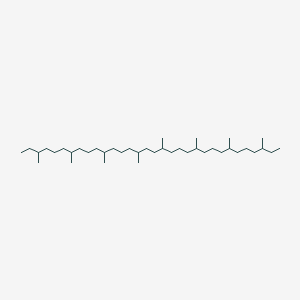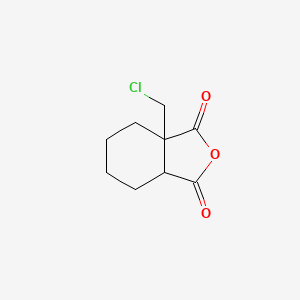
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is an organophosphorus compound that contains a five-membered ring with sulfur and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with an appropriate alcohol or thiol. The reaction conditions often require a solvent such as toluene or xylene and are carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phospholanes.
Applications De Recherche Scientifique
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophosphoryl Chloride: Another organophosphorus compound with similar reactivity.
Phosphorothioates: Compounds containing phosphorus-sulfur bonds with diverse applications.
Phospholanes: A class of compounds with a similar ring structure but different substituents.
Uniqueness
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to its specific ring structure and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
| 84549-29-1 | |
Formule moléculaire |
C5H11OPS2 |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
2-propan-2-yl-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C5H11OPS2/c1-5(2)7(8)6-3-4-9-7/h5H,3-4H2,1-2H3 |
Clé InChI |
MTHVQZBFKSGLTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P1(=S)OCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)



